molecular formula C10H10O2 B8721063 (2-Methylbenzofuran-4-yl)methanol

(2-Methylbenzofuran-4-yl)methanol

Cat. No. B8721063
M. Wt: 162.18 g/mol
InChI Key: BQUQMQCOXBBACY-UHFFFAOYSA-N
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Patent
US05856529

Procedure details

Ethyl 2-methyl-benzofuran-4-carboxylic acid (5.11 g, 26.6 mmol) was reduced with LAH (2 g, 53 mmol) similar to the above procedures to give the product as a clear oil (3.34 g, 78%).
Name
Ethyl 2-methyl-benzofuran-4-carboxylic acid
Quantity
5.11 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
C([C:3]1[C:7]2=[C:8]([C:12](O)=[O:13])[CH:9]=[CH:10][CH:11]=[C:6]2[O:5][C:4]=1[CH3:15])C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH3:15][C:4]1[O:5][C:6]2[C:7](=[C:8]([CH2:12][OH:13])[CH:9]=[CH:10][CH:11]=2)[CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Ethyl 2-methyl-benzofuran-4-carboxylic acid
Quantity
5.11 g
Type
reactant
Smiles
C(C)C1=C(OC=2C1=C(C=CC2)C(=O)O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1OC=2C(C1)=C(C=CC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.34 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.